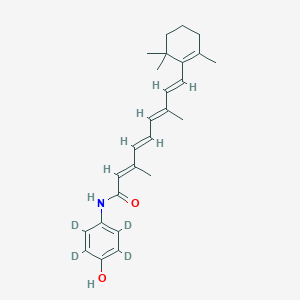

N-(4-Hydroxyphenyl-d4)retinamide

概要

説明

フェンレチニド-d4は、ビタミンAに関連する合成レチノイド誘導体であるフェンレチニドの重水素標識誘導体です。 フェンレチニド-d4は主に、さまざまな分析アプリケーションにおけるフェンレチニドの定量のための内部標準として使用されます 。 フェンレチニド自体は、さまざまな癌、嚢胞性線維症、関節リウマチ、ニキビ、乾癬の治療における潜在的な使用について調査されてきました .

準備方法

フェンレチニド-d4の調製には、フェンレチニド分子に重水素原子を組み込むことが含まれますフェンレチニド-d4の合成経路には、重水素化試薬と溶媒を使用して、分子中の特定の位置に重水素が組み込まれるようにすることが含まれます 。フェンレチニド-d4の工業的生産方法は、他の重水素化化合物に使用される方法と同様であり、反応条件を慎重に制御することで、高純度と高収率を実現しています。

化学反応の分析

フェンレチニド-d4は、非重水素化対応物と同様に、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フェンレチニド-d4の酸化は、対応する酸化誘導体の形成につながる可能性があり、一方、還元は化合物の還元型の生成をもたらす可能性があります .

科学研究への応用

フェンレチニド-d4は、生物学的サンプル中のフェンレチニドの定量のための内部標準として、科学研究で広く使用されています。 これは、薬物濃度の正確な測定が重要な薬物動態および薬力学的研究において特に重要です 。 フェンレチニド自体は、乳がん、卵巣がん、前立腺がん、肺がんなどのさまざまな癌における潜在的な治療効果について研究されてきました 。 また、抗炎症作用と神経保護作用についても調査されており、神経変性疾患の治療における有望な候補となっています .

科学的研究の応用

Biological Activities

N-(4-Hydroxyphenyl-d4)retinamide exhibits several notable biological activities:

- Cancer Research : It has been extensively studied for its potential to induce apoptosis in various cancer cell lines, including breast and ovarian cancers. The compound can alter the balance of ceramides and generate reactive oxygen species (ROS), contributing to its pro-apoptotic effects.

- Mechanisms of Action :

- Induces apoptosis through both retinoid-receptor-dependent and independent pathways.

- Modulates biochemical pathways involving ceramide accumulation and sphingolipid metabolism.

- Inhibits tumor cell growth, invasion, and metastasis by suppressing nuclear factor-kappaB (NF-kB) activation, which is crucial for tumor progression .

Chemoprevention Studies

This compound has been investigated for its chemopreventive properties. A clinical trial involving smokers showed that while the compound was bioavailable, it did not significantly reverse precancerous changes in bronchial epithelium . This highlights the need for further investigation into optimal dosing and treatment schedules.

Analytical Chemistry

The compound serves as an internal standard in quantitative analyses of Fenretinide using techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

Its deuterium labeling allows for enhanced stability and accurate quantification of Fenretinide in biological samples, aiding pharmacokinetic studies .

Case Studies

作用機序

フェンレチニドは、レチノイド受容体依存性メカニズムとレチノイド受容体非依存性メカニズムの両方を通じて効果を発揮します。 これは、分化ではなく、プログラムされた細胞死のプロセスであるアポトーシスを誘導することにより、癌細胞の増殖を阻害します 。 フェンレチニドは、乳房などの脂肪組織に選択的に蓄積し、乳癌の発がんを阻害します 。 また、PI3K/AKT経路やmTOR複合体など、さまざまな分子標的と経路にも影響を与え、細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物との比較

フェンレチニド-d4は、重水素標識がされているため、分析研究における安定性を高め、正確な定量が可能になります 。 類似化合物には、全トランスレチノイン酸やイソトレチノインなどの他の合成レチノイドがあり、これらはさまざまな皮膚の状態や癌の治療にも使用されます 。 フェンレチニドは、エストロゲン受容体陽性およびエストロゲン受容体陰性の両方の乳癌細胞株でアポトーシスを誘導する能力で際立っており、汎用性の高い効果的な化学予防剤となっています .

結論

フェンレチニド-d4は、特に生物学的サンプル中のフェンレチニドの定量において、科学研究における貴重な化合物です。その独自の特性と潜在的な治療的用途は、癌やその他の疾患の研究における重要なツールとなっています。重水素原子の組み込みにより、安定性が向上し、正確な分析測定が可能になり、薬物動態および薬力学研究における幅広い用途に貢献しています。

生物活性

N-(4-Hydroxyphenyl-d4)retinamide, commonly known as 4-HPR or fenretinide, is a synthetic retinoid with significant biological activity, particularly in cancer prevention and treatment. This article delves into its various biological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

4-HPR is a derivative of all-trans retinoic acid (RA) and is noted for its reduced toxicity compared to classical retinoids while retaining substantial biological efficacy. It has been investigated for its potential in chemoprevention and treatment of various malignancies.

- Molecular Formula : CHNO

- Molecular Weight : 391.55 g/mol

- CAS Number : 65646-68-6

- Solubility : Soluble in ethanol and DMSO

4-HPR exhibits its biological effects through several mechanisms:

- Induction of Apoptosis : It triggers apoptosis in cancer cells via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .

- Differentiation Induction : 4-HPR promotes differentiation in various cancer cell lines, which can inhibit tumor growth .

- Antiproliferative Effects : It demonstrates significant antiproliferative activity against multiple human tumor cell types both in vitro and in vivo .

Cancer Chemoprevention

Numerous studies have highlighted the potential of 4-HPR in cancer chemoprevention:

- Breast Cancer : In clinical trials, 4-HPR has shown promise in reducing the incidence of breast cancer by inducing apoptosis in malignant cells .

- Lung Cancer : A study involving smokers indicated that while 4-HPR was bioavailable, it did not significantly reverse precancerous changes in bronchial epithelium .

Case Studies

- Glioblastoma Treatment : Research on glioblastoma cell lines (T98G and U87MG) demonstrated that treatment with low doses of 4-HPR resulted in reduced cell viability and characteristic morphological changes associated with apoptosis .

- Dengue Virus Exposure : A recent study evaluated the pharmacokinetics of 4-HPR in mouse models, indicating enhanced exposure profiles that could be leveraged for antiviral applications against dengue virus .

Table 1: Pharmacokinetic Parameters of 4-HPR

| Parameter | Value |

|---|---|

| Bioavailability | 17–18% |

| Peak Plasma Concentration | Varies by formulation |

| Half-life | Long |

Table 2: Summary of Clinical Trials Involving 4-HPR

| Study Focus | Population | Outcome |

|---|---|---|

| Breast Cancer Prevention | High-risk women | Reduced incidence of new cases |

| Lung Cancer Chemoprevention | Smokers | No significant histopathological changes |

| Glioblastoma | Cancer patients | Induced apoptosis in tumor cells |

Safety Profile

Compared to traditional retinoids, 4-HPR exhibits a favorable safety profile, with minimal side effects reported in clinical settings. Its non-teratogenic properties make it a candidate for use in various populations, including those at risk for developing cancers.

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-PAQUIBRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。